1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL
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Overview
Description
1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a methoxy group attached to the benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL typically involves the reaction of 4-methoxybenzylamine with appropriate reagents under controlled conditions. One common method is the reductive amination of 4-methoxybenzaldehyde with 2-methylpropan-2-OL in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 4-methoxybenzyl alcohol .
Scientific Research Applications
1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL involves its interaction with specific molecular targets. The methoxy group and benzylamine moiety play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Shares the methoxybenzyl structure but lacks the 2-methylpropan-2-OL moiety.
4-Methoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of the amine.
4-Methoxybenzaldehyde: Contains an aldehyde group instead of the amine.
Uniqueness
1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL is unique due to the combination of the methoxybenzylamine structure with the 2-methylpropan-2-OL moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,14)9-13-8-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3 |
InChI Key |
NXNGMFOPABEQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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